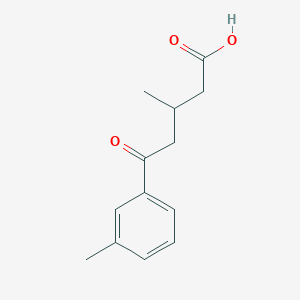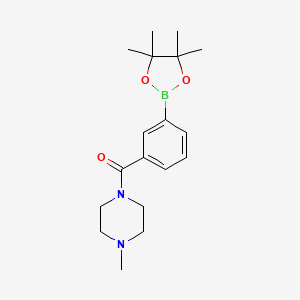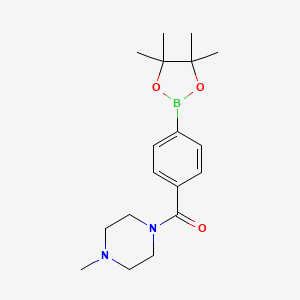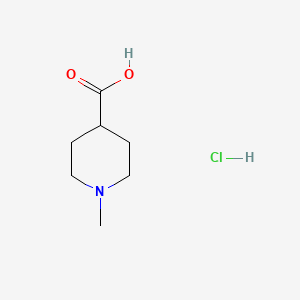![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)
2-[(Thiophen-2-yl)carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Thiophen-2-yl)carbonyl]pyridine” is a chemical compound with the CAS Number: 6602-63-7 . It has a molecular weight of 190.25 . The IUPAC name for this compound is pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone .
Molecular Structure Analysis
The InChI code for “2-[(Thiophen-2-yl)carbonyl]pyridine” is 1S/C10H8NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,13H . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Thiophen-2-yl)carbonyl]pyridine” are not available, thiophene derivatives are known to undergo a variety of electrophilic, nucleophilic, and radical reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
2-[(Thiophen-2-yl)carbonyl]pyridine: derivatives have been explored for their potential as anticancer agents. The thiophene moiety is a common feature in many therapeutic compounds due to its bioactive properties. Researchers have synthesized novel heterocyclic compounds from related thiophene systems, assessing their tumor cell growth inhibition activities in vitro on various human tumor cell lines . This suggests that compounds like 2-[(Thiophen-2-yl)carbonyl]pyridine could be valuable in the development of new anticancer drugs.
Safety and Hazards
Future Directions
Thiophene and its derivatives, including “2-[(Thiophen-2-yl)carbonyl]pyridine”, have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are attracting great interest in industry as well as academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVASLIHPOECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-2-yl)carbonyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

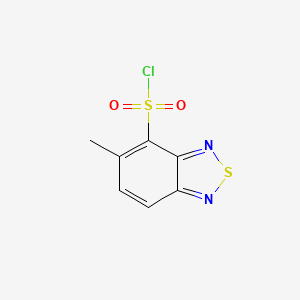

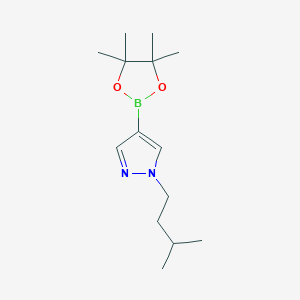
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
